An In-depth Technical Guide to the Physicochemical Properties of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
An In-depth Technical Guide to the Physicochemical Properties of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is a cornerstone of success. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the essential physicochemical characteristics of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a novel benzoxepinone derivative. While specific experimental data for this compound is not yet publicly available, this document serves as a predictive and methodological framework for its characterization. We will explore the theoretical underpinnings of key properties, provide validated experimental protocols for their determination, and discuss the implications of these properties in a drug development context. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Basic Properties
The foundational step in characterizing any new chemical entity is to establish its molecular identity and fundamental properties.
Molecular Structure:
Caption: Chemical structure of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1] |
| CAS Number | 1094456-41-3 | [1][2] |
The structure reveals a benzoxepinone core, which is a seven-membered heterocyclic ring fused to a benzene ring, substituted with an isopropyl group. The presence of a ketone functional group and an ether linkage will significantly influence its chemical reactivity and intermolecular interactions.
Solubility
Solubility is a critical parameter that affects a drug's absorption and bioavailability.[3] Understanding the solubility of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one in various media is essential for developing suitable formulations. The principle of "like dissolves like" provides a foundational concept for predicting solubility.[4]
Predicted Solubility Profile
Based on its structure, which contains both a hydrophobic aromatic ring and isopropyl group, and polar ether and ketone functionalities, we can predict the following general solubility trends:
-
Aqueous Solubility: Likely to be low due to the significant nonpolar surface area. The polar groups may impart some slight solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the ability of these solvents to interact with the polar ketone and ether groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors for the compound's polar groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected, with the hydrophobic regions of the molecule interacting with the nonpolar solvent.
Experimental Determination of Aqueous and Organic Solubility
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]
Protocol: Shake-Flask Method for Solubility Determination [4]
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Preparation of Saturated Solution: Add an excess amount of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.[4][5]
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and in the specific solvent.
Caption: Workflow for the shake-flask solubility determination method.[4]
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. For 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the most relevant pKa would be that of the α-proton to the ketone, which is expected to be weakly acidic.
Predicted pKa
The α-protons to the carbonyl group are weakly acidic. The pKa of α-hydrogens in ketones typically falls in the range of 19-21 in DMSO. However, the exact value is influenced by the surrounding molecular structure. Computational methods, such as those based on quantum mechanics or empirical approaches, can provide an initial estimate of the pKa.[6]
Experimental Determination of pKa
Several methods can be employed to determine the pKa of a compound.
Protocol: Potentiometric Titration for pKa Determination [7]
-
Sample Preparation: Dissolve a precise amount of the pure compound in a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol: UV-Vis Spectrophotometry for pKa Determination [7][8]
This method is suitable for compounds with a UV-active chromophore near the ionizable group.
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Experimental workflows for pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic behavior.
Predicted LogP
Based on its structure, with a significant hydrocarbon framework, 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is expected to be lipophilic. Computational tools can provide an estimated LogP value, which is useful for initial assessment.
Experimental Determination of LogP
The shake-flask method is the traditional and most reliable method for LogP determination.
Protocol: Shake-Flask Method for LogP Determination
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Analytical Characterization
A robust analytical method is essential for the accurate quantification of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one in various matrices during physicochemical property determination and subsequent preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[9][10]
HPLC Method Development
A reversed-phase HPLC method would be suitable for this compound due to its moderate polarity.
Table 2: Proposed Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[11] |
| Mobile Phase | Acetonitrile and Water (or buffer) | Common solvents for reversed-phase HPLC, offering good peak shape and resolution. |
| Gradient | Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage. | To ensure elution of the compound with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns.[11] |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy) | The aromatic ring should provide a strong UV chromophore. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one. While specific experimental data for this molecule is not yet available, the outlined protocols and theoretical considerations offer a clear path for researchers and drug development professionals to generate the critical data necessary to advance this compound through the development pipeline. The systematic determination of properties such as solubility, pKa, and LogP, coupled with the development of a robust analytical method, will provide the foundational knowledge required for informed decision-making in formulation development, ADME studies, and ultimately, the successful translation of this promising molecule into a therapeutic agent.
References
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- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
- How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry - Reddit. (2017, October 14).
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- Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (2009, July 15).
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